molecular formula C17H18ClNO3 B6574178 3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1203312-06-4

3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No. B6574178
CAS RN: 1203312-06-4
M. Wt: 319.8 g/mol
InChI Key: IIBIPXMJKOZRSJ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride (in this case, 3-chlorobenzoyl chloride) with the appropriate amine (in this case, 2-(4-ethoxyphenoxy)ethylamine). This is a common method for synthesizing benzamides .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a chlorine atom at the 3-position and an amide group at the 1-position. The amide group would be further substituted with a 2-(4-ethoxyphenoxy)ethyl group .


Chemical Reactions Analysis

As a benzamide derivative, this compound would likely undergo reactions typical of both amides and chloroaromatics. This could include nucleophilic acyl substitution reactions at the amide group and electrophilic aromatic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and are relatively stable compounds. They can exhibit a range of solubilities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many benzamides exhibit biological activity and are used in medicine. For example, some benzamides are used as antipsychotic drugs or as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it exhibits interesting biological activity, it could be studied further as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .

properties

IUPAC Name

3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-2-21-15-6-8-16(9-7-15)22-11-10-19-17(20)13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIPXMJKOZRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

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